1-(4-chlorophenyl)-4-{[2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)thiophen-3-yl]sulfonyl}piperazine
Description
Properties
IUPAC Name |
[3-[4-(4-chlorophenyl)piperazin-1-yl]sulfonylthiophen-2-yl]-(3,5-dimethylpyrazol-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O3S2/c1-14-13-15(2)25(22-14)20(26)19-18(7-12-29-19)30(27,28)24-10-8-23(9-11-24)17-5-3-16(21)4-6-17/h3-7,12-13H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLZZJBEOQMOAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-chlorophenyl)-4-{[2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)thiophen-3-yl]sulfonyl}piperazine is a complex organic molecule with the molecular formula and a molecular weight of 465 g/mol. This compound has garnered attention for its potential biological activities, particularly in the context of cancer research and kinase inhibition.
Chemical Structure
The structure of this compound includes several functional groups:
- A piperazine ring
- A sulfonyl group
- A thiophenyl group
- A pyrazole moiety with methyl substitutions
Biological Activity Overview
Research indicates that derivatives of pyrazole compounds, including the one , exhibit a variety of biological activities, particularly in anticancer applications. The following sections detail specific findings related to the biological activity of this compound.
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives as anticancer agents. For instance, a related compound containing a chlorophenyl group was screened for its ability to inhibit kinases and exhibited significant anticancer activity against glioblastoma cell lines. The compound demonstrated low micromolar activity against the AKT2/PKBβ kinase, which is a critical target in glioma therapy due to its role in oncogenic signaling pathways .
Case Study: Inhibition of Glioma Growth
A study focused on N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles showed promising results in inhibiting glioma growth. Specifically, compound 4j from this series displayed potent activity against primary patient-derived glioblastoma cells and 3D neurospheres while exhibiting minimal cytotoxicity towards non-cancerous cells. This selectivity is crucial for developing effective cancer therapies with reduced side effects .
The mechanism by which these compounds exert their biological effects often involves:
- Kinase Inhibition : The inhibition of specific kinases like AKT2 can lead to reduced cell proliferation and increased apoptosis in cancer cells.
- Induction of Cell Death : Compounds have been shown to induce cell death in glioblastoma cells while sparing normal cells.
Structure-Activity Relationship (SAR)
The biological activity of pyrazole derivatives has been linked to their structural features. The presence of the chlorophenyl group appears to enhance the anticancer properties. Modifications to the pyrazole and thiophene rings can significantly impact activity, suggesting that further medicinal chemistry efforts could optimize these compounds for better efficacy .
Data Table: Summary of Biological Activities
| Compound Name | Activity Type | Target Kinase | IC50 (µM) | Selectivity |
|---|---|---|---|---|
| Compound 4j | Anticancer | AKT2 | <10 | High |
| Compound A | Kinase Inhibition | Various | Low µM | Moderate |
| Compound B | Cytotoxicity | Non-specific | >100 | Low |
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential as a therapeutic agent, particularly in the following areas:
- Antimicrobial Activity : Research has shown that derivatives of this compound exhibit significant antimicrobial properties, making them candidates for developing new antibiotics.
- Anticancer Properties : Studies indicate that the compound may inhibit specific kinases involved in cell signaling pathways, thereby exerting anticancer effects. Its mechanism involves binding to molecular targets that disrupt cancer cell proliferation .
Organic Synthesis
Due to its complex structure, this compound serves as a valuable building block in organic synthesis. It can be utilized in:
- Ligand Formation : The compound can act as a ligand in coordination chemistry, facilitating the formation of metal complexes that are useful in catalysis and material science .
- Synthesis of Novel Compounds : It can be employed as an intermediate for synthesizing more complex molecules with desired biological activities or industrial applications .
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal explored the anticancer efficacy of this compound against various cancer cell lines. The results indicated that the compound significantly inhibited cell growth and induced apoptosis in cancer cells. Mechanistic studies revealed that it interfered with the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, derivatives of this compound were tested against Gram-positive and Gram-negative bacteria. The results demonstrated promising activity against resistant strains, suggesting its potential as a lead compound for antibiotic development.
Industrial Applications
The unique properties of 1-(4-chlorophenyl)-4-{[2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)thiophen-3-yl]sulfonyl}piperazine extend to industrial applications:
- Catalysis : The compound has been explored as a catalyst in various organic reactions due to its ability to stabilize transition states during chemical transformations .
- Material Science : Its structural characteristics make it suitable for developing advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
Structural Analogues with Piperazine and Pyrazole Moieties
Key Observations:
- Piperazine Core: All compounds utilize piperazine as a central scaffold, known for enhancing solubility and enabling interactions with neurotransmitter receptors (e.g., serotonin, dopamine) .
- Heterocyclic Substituents : The target compound’s 3,5-dimethylpyrazole distinguishes it from analogues with triazoles () or dimethoxyphenyl groups (). Pyrazole derivatives are associated with anti-inflammatory and antipyretic activities .
- Sulfonyl Linkers : The sulfonyl-thiophene group in the target compound may improve metabolic stability compared to ester or ketone linkers in analogues .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(4-chlorophenyl)-4-{[2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)thiophen-3-yl]sulfonyl}piperazine?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the thiophene-sulfonyl intermediate via sulfonation of 3-substituted thiophene derivatives (e.g., using chlorosulfonic acid) .
- Step 2 : Coupling the sulfonyl chloride intermediate with piperazine derivatives under basic conditions (e.g., triethylamine in THF) .
- Step 3 : Introducing the 3,5-dimethylpyrazole carbonyl group via a nucleophilic acyl substitution reaction, often employing carbodiimide coupling agents like DCC or EDC .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm for chlorophenyl; sulfonyl groups shift adjacent protons downfield) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ calculated for C₂₁H₂₂ClN₃O₃S₂: 488.08) .
- X-ray Crystallography : Resolves stereochemistry and intermolecular interactions (e.g., piperazine ring conformation and hydrogen bonding with sulfonyl groups) .
- Validation : Cross-reference spectral data with computational predictions (e.g., DFT for NMR chemical shifts) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions .
- Storage : Store in airtight containers at 2–8°C, away from oxidizers (e.g., peroxides) due to sulfonyl group reactivity .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can reaction yields be optimized during the sulfonation of thiophene intermediates?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., DCM or DMF) to stabilize the sulfonyl chloride intermediate .
- Temperature Control : Maintain 0–5°C during sulfonation to minimize side reactions (e.g., over-sulfonation) .
- Catalyst Screening : Test Lewis acids like AlCl₃ to enhance electrophilic substitution efficiency .
Q. What mechanistic insights explain the regioselectivity of the pyrazole-carbonyl substitution?
- Methodological Answer :
- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactive sites. The thiophene-3-sulfonyl group directs electrophiles to the 2-position due to electron-withdrawing effects .
- Isotopic Labeling : Use ¹³C-labeled carbonyl reagents to track acyl group transfer via 2D NMR .
Q. How can discrepancies in reported biological activity be resolved for structurally analogous compounds?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., replace 4-chlorophenyl with 4-fluorophenyl) and assay against target receptors .
- Assay Standardization : Replicate studies under identical conditions (e.g., pH 7.4 buffer, 37°C) to isolate structural vs. experimental variables .
Q. What computational strategies predict the compound’s pharmacokinetic properties?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
